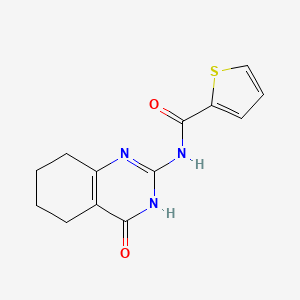
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide" is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has garnered interest due to its diverse biological activities. Thiadiazole derivatives are known for their potential in medicinal chemistry, particularly as anticancer and antibacterial agents . The presence of a benzamide group is a common feature in these compounds, which is often linked to various biological properties .
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves the condensation of appropriate precursors, such as benzoyl chloride with amino or thioamino compounds. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups have been synthesized using microwave irradiation, which offers a facile and solvent-free method . Similarly, the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) involved a condensation reaction under reflux conditions . The synthesis of 1,3,4-thiadiazole derivatives can also be achieved through the dehydrosulfurization of hydrazinecarbothioamides .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques confirm the presence of the thiadiazole ring and the substituents attached to it . X-ray crystallography can further elucidate the molecular geometry, bond lengths, and angles, providing insight into the three-dimensional arrangement of atoms within the compound .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including oxidation and complexation with metal ions. For example, the oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives using copper(II) chloride led to cyclization and the formation of novel cyclic systems . The ability to form complexes with metals like neodymium(III) and thallium(III) has also been demonstrated, which can influence the biological activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents and the molecular structure. The presence of sulfonyl, benzylthio, or benzylsulfonyl groups can affect these properties and the compound's overall reactivity . The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives has been studied to understand the role of non-covalent interactions in their supramolecular assembly .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide belongs to a class of compounds that have been explored for their synthetic routes and chemical properties. For instance, Takikawa et al. (1985) discussed the convenient preparations of 3,5-disubstituted 1,2,4-thiadiazoles by oxidative dimerization of thioamides, highlighting the chemical versatility of thiadiazole compounds (Y. Takikawa, K. Shimada, K. Sato, Shinichi Sato, S. Takizawa, 1985).
Biological Activities
Research into the biological activities of thiadiazole compounds has shown promising antimicrobial and antifungal properties. Kobzar, Sych, and Perekhoda (2019) synthesized derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, demonstrating that these compounds exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (N. Kobzar, I. Sych, L. Perekhoda, 2019).
Anticancer Evaluation
The exploration of thiadiazole compounds in anticancer research has also been noteworthy. Tiwari et al. (2017) synthesized novel Schiff’s bases containing a thiadiazole scaffold and evaluated their in vitro anticancer activity against a panel of human cancer cell lines, indicating the potential of these compounds in cancer therapy (Shailee V. Tiwari, S. Siddiqui, J. Seijas, M. Vázquez-Tato, A. Sarkate, Deepak K. Lokwani, A. P. Nikalje, 2017).
Insecticidal Activity
Moreover, Mohamed et al. (2020) discussed the synthesis of novel heterocyclic compounds with 1,3,4-thiadiazole moiety for insecticidal activity, underscoring the agricultural applications of these compounds (Ali M. M. Mohamed, M. F. Ismail, H. Madkour, A. Aly, M. Salem, 2020).
Eigenschaften
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S3/c1-3-25(4-2)31(27,28)17-11-7-15(8-12-17)18(26)22-19-23-24-20(30-19)29-13-14-5-9-16(21)10-6-14/h5-12H,3-4,13H2,1-2H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZZQEGZQYBOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

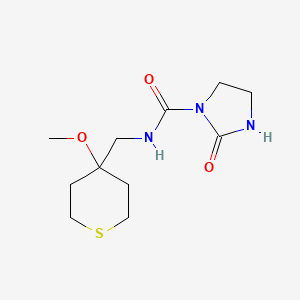
![N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B3017564.png)
![2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3017565.png)
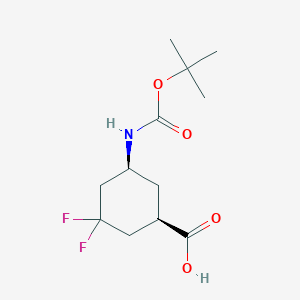
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017567.png)
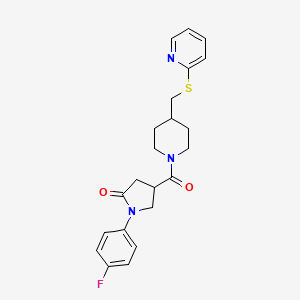
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3017570.png)

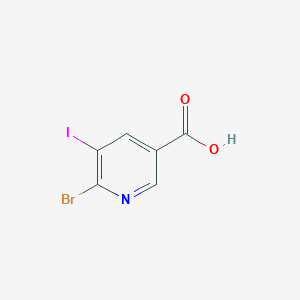

![Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B3017581.png)

